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molecular formula C10H7FN4 B8667935 2-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)acetonitrile

2-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)acetonitrile

Cat. No. B8667935
M. Wt: 202.19 g/mol
InChI Key: NSYJTRSFUSGISW-UHFFFAOYSA-N
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Patent
US08901156B2

Procedure details

2-Cyanoacetohydrazide (172 mg, 1.74 mmol) and NaOH (66 mg, 1.66 mmol) were added to a solution of methyl 4-fluorobenzimidate hydrochloride (300 mg, 1.58 mmol) in dry MeOH (5 mL) and the mixture was heated to reflux for 1 h. The reaction mixture was concentrated under reduced pressure and the residue obtained was diluted with EtOAc. The organic layer was washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography (silica 60-120 mesh, eluant 20-25% EtOAc in petroleum ether) to yield 2-(3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl)acetonitrile (150 mg, yield 47%). 1H NMR (400 MHz, DMSO-d6) δ 8.04-7.99 (m, 2H), 7.39-7.33 (m, 2H), 4.11 (s, 2H). MS (ESI) m/z: Calculated for C10H7FN4: 202.07. found: 203.2 (M+H)+.
Quantity
172 mg
Type
reactant
Reaction Step One
Name
Quantity
66 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([NH:6][NH2:7])=O)#[N:2].[OH-].[Na+].Cl.[F:11][C:12]1[CH:21]=[CH:20][C:15]([C:16](=[NH:19])OC)=[CH:14][CH:13]=1>CO.CCOC(C)=O>[F:11][C:12]1[CH:21]=[CH:20][C:15]([C:16]2[N:19]=[C:4]([CH2:3][C:1]#[N:2])[NH:6][N:7]=2)=[CH:14][CH:13]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
172 mg
Type
reactant
Smiles
C(#N)CC(=O)NN
Name
Quantity
66 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mg
Type
reactant
Smiles
Cl.FC1=CC=C(C(OC)=N)C=C1
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue obtained
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (silica 60-120 mesh, eluant 20-25% EtOAc in petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=NNC(=N1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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